molecular formula C15H13Br2NOS2 B2553753 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime CAS No. 400082-26-0

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime

Cat. No.: B2553753
CAS No.: 400082-26-0
M. Wt: 447.2
InChI Key: JTIYWEIIRXVOII-UHFFFAOYSA-N
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Description

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is an organic compound with the molecular formula C15H13Br2NOS2 It is characterized by the presence of bromophenyl and sulfanyl groups attached to an acetone oxime core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime typically involves the following steps:

    Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone: This intermediate can be synthesized through a nucleophilic substitution reaction where 4-bromothiophenol reacts with 1,3-dibromoacetone under basic conditions.

    Oximation: The intermediate 1,3-Bis[(4-bromophenyl)sulfanyl]acetone is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and sulfanyl groups can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(4-chlorophenyl)sulfanyl]acetone oxime
  • 1,3-Bis[(4-fluorophenyl)sulfanyl]acetone oxime
  • 1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime

Uniqueness

1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atoms can also facilitate further functionalization through substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIYWEIIRXVOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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